molecular formula C12H13NO4S B11531737 2-Oxo-1,3-benzoxathiol-6-yl butylcarbamate

2-Oxo-1,3-benzoxathiol-6-yl butylcarbamate

Cat. No.: B11531737
M. Wt: 267.30 g/mol
InChI Key: QTELULMCIVUUQG-UHFFFAOYSA-N
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Description

2-OXO-2H-1,3-BENZOXATHIOL-6-YL N-BUTYLCARBAMATE is a chemical compound that belongs to the class of benzoxathiol derivatives This compound is known for its unique structure, which includes a benzoxathiol ring fused with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2H-1,3-BENZOXATHIOL-6-YL N-BUTYLCARBAMATE typically involves the reaction of 2-oxo-2H-1,3-benzoxathiol with N-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2H-1,3-BENZOXATHIOL-6-YL N-BUTYLCARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-OXO-2H-1,3-BENZOXATHIOL-6-YL N-BUTYLCARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2H-1,3-BENZOXATHIOL-6-YL N-BUTYLCARBAMATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme or target protein being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2H-1,3-BENZOXATHIOL-6-YL N-METHYLCARBAMATE
  • 2-OXO-2H-1,3-BENZOXATHIOL-6-YL N-ETHYLCARBAMATE
  • 2-OXO-2H-1,3-BENZOXATHIOL-6-YL N-PROPYLCARBAMATE

Uniqueness

2-OXO-2H-1,3-BENZOXATHIOL-6-YL N-BUTYLCARBAMATE stands out due to its unique butyl group, which can influence its chemical reactivity and biological activity. The presence of the butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

(2-oxo-1,3-benzoxathiol-6-yl) N-butylcarbamate

InChI

InChI=1S/C12H13NO4S/c1-2-3-6-13-11(14)16-8-4-5-10-9(7-8)17-12(15)18-10/h4-5,7H,2-3,6H2,1H3,(H,13,14)

InChI Key

QTELULMCIVUUQG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC2=C(C=C1)SC(=O)O2

Origin of Product

United States

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